Benzofuran

描述

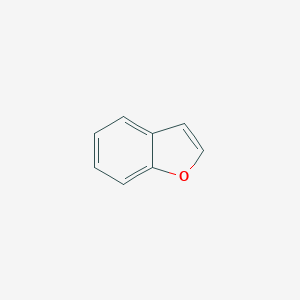

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-73-1 | |

| Record name | Benzofuran, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020141 | |

| Record name | 2,3-Benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-benzofuran is a clear oily yellow liquid with an aromatic odor. (NTP, 1992), Colorless, oily liquid with an aromatic odor; [HSDB] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345 °F at 760 mmHg (NTP, 1992), 174 °C @ 760 mm Hg, BP: 62-63 °C @ 15 MM HG, 174.00 °C. @ 760.00 mm Hg, 174 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133 °F (NTP, 1992), 56 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Insol in water and aq alkaline solns; miscible with benzene, petroleum ether, absolute alcohol, ether., Soluble in ethanol., Solubility in water: none | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.078 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.0913 @ 25 °C, Relative density (water = 1): 1.09 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.3 mmHg at 77 °F (NTP, 1992), 0.44 [mmHg], 0.44 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.06 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Not solid @ -18 °C; oil, Colorless, oily liquid | |

CAS No. |

271-89-6 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK6946W774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -0.4 °F (NTP, 1992), Less than -18 °C, < -18 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Benzofuran Core Structures

Transition Metal-Catalyzed Approaches for Benzofuran Synthesis

Transition metals play an indispensable role in modern organic synthesis, providing powerful tools for the construction of complex molecular architectures, including the this compound nucleus nih.govamazon.comacs.org. Both isolated and bimetallic catalytic systems have been developed, enabling new intramolecular and intermolecular carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming processes mdpi.comamazon.com.

Palladium-Catalyzed Reactions

Palladium (C.I.D. 23927) catalysis has emerged as a cornerstone in this compound synthesis, facilitating various transformations with high efficiency and selectivity nih.govamazon.com.

One highly effective strategy for synthesizing benzofurans involves a tandem Sonogashira coupling followed by intramolecular cyclization. This one-pot approach typically utilizes 2-halophenols (e.g., 2-iodophenol, C.I.D. 7000) or 2-(2-bromophenoxy)-1-phenylethan-1-ones (C.I.D. 16213077) as starting materials, reacting with terminal alkynes (C.I.D. 6333) organic-chemistry.orgacs.orgrsc.orgorganic-chemistry.orgacs.orgmdpi.com.

Various palladium catalysts have been successfully employed. For instance, easily prepared palladium nanoparticles can catalyze the one-pot synthesis of benzofurans via Sonogashira cross-coupling under ambient conditions, with the catalyst being recyclable organic-chemistry.org. Another effective system involves palladium(II) acetate (B1210297) (Pd(OAc)2, C.I.D. 16211516) in combination with ligands such as Xantphos (C.I.D. 129758) and a base like potassium phosphate (B84403) (K3PO4, C.I.D. 62657), enabling the formation of 2,3-disubstituted benzofurans through a domino intermolecular Sonogashira coupling and intramolecular 5-exo-dig cycloisomerization organic-chemistry.orgacs.org. This method is notable for constructing two C-C bonds in a single pot and demonstrates good functional group tolerance organic-chemistry.orgacs.org.

A different approach utilizes a palladium(II) complex (e.g., (PPh3)PdCl2, C.I.D. 16211516) often with copper(I) iodide (CuI, C.I.D. 62658) as a cocatalyst, in the presence of a base like triethylamine (B128534) (C.I.D. 8387) nih.govacs.orgmdpi.com. This tandem Sonogashira-cyclization reaction of terminal alkynes and iodophenols has proven effective for synthesizing this compound derivatives, including the natural product corsifuran C nih.govacs.orgmdpi.comrsc.org.

Palladium-catalyzed enolate arylation offers a robust method for this compound synthesis, particularly through the intramolecular O-arylation of enolates derived from 1-(2-haloaryl)ketones organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org. This process involves the coupling of a nucleophilic enolate oxygen atom with a halo-substituted arene ring acs.org.

A highly effective catalytic system for this transformation is generated from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3, C.I.D. 16211516) and the DPEphos ligand (C.I.D. 116345) acs.org. In the presence of a base such as cesium carbonate (Cs2CO3, C.I.D. 10182) at 100°C, this system facilitates intramolecular C-O bond formation, converting 1-(2-haloaryl)ketones directly into benzofurans with high yields acs.org. Both cyclic and acyclic ketones serve as efficient substrates acs.org.

Another notable one-pot synthesis of benzofurans utilizes palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by acid-catalyzed cyclization organic-chemistry.orgacs.org. This method, optimized with rac-DTBPB as the phosphine (B1218219) ligand and sodium tert-butoxide (C.I.D. 2723799) as the base in toluene (B28343), demonstrates broad substrate scope and provides differentially substituted benzofurans in moderate to excellent yields organic-chemistry.orgacs.org. Its utility has been showcased in the three-step synthesis of the natural product eupomatenoid 6 (C.I.D. 162235) organic-chemistry.orgorganic-chemistry.orgacs.org.

C-H bond functionalization represents a step-economical and atom-efficient approach to constructing this compound rings by directly transforming C-H bonds into C-C or C-O bonds mdpi.comorganic-chemistry.orgresearchgate.netrsc.org. Palladium catalysis is central to these strategies.

Furthermore, palladium-catalyzed regioselective C-H arylation of benzofurans with triarylantimony difluorides (e.g., triphenylantimony (B1630391) difluoride (Ph3SbF2), C.I.D. 16211516) has been reported nih.gov. This reaction proceeds under aerobic conditions, typically employing palladium(II) acetate (Pd(OAc)2) as the catalyst and often with copper(II) chloride (CuCl2, C.I.D. 24009) as a cocatalyst, yielding various 2-arylthis compound derivatives in moderate to high yields nih.gov. The method tolerates various functional groups and applies to 5-substituted benzofurans nih.gov. Enantioselective C-H activation/C-O bond formation, catalyzed by Pd(II), has also been developed for the synthesis of chiral benzofuranones from phenylacetic acids (C.I.D. 998) organic-chemistry.org. Optimal ligands like Boc-Val-OH (C.I.D. 65005) and Boc-Ile-OH (C.I.D. 116345) can achieve high enantioselectivity organic-chemistry.org.

Copper-Catalyzed Reactions

Copper (C.I.D. 23978) catalysts are increasingly recognized for their utility in this compound synthesis, offering alternative and complementary routes to palladium-catalyzed methods mdpi.comnih.govacs.orgrsc.orgresearchgate.net.

An efficient copper-promoted hydration and intramolecular annulation reaction provides a direct route to this compound derivatives from readily available 2-fluorophenylacetylene derivatives mdpi.comnih.govnih.govresearchgate.netbeilstein-journals.org. The key annulation step involves the hydration of the carbon-fluorine (C-F) bond of the 2-fluorophenylacetylene derivative, followed by an intramolecular cyclization nih.govnih.govresearchgate.netbeilstein-journals.org.

Typical reaction conditions involve copper(I) iodide (CuI) as the catalyst, potassium hydroxide (B78521) (KOH, C.I.D. 14793) as a base, water (H2O, C.I.D. 962) and potassium iodide (KI, C.I.D. 4873) in dimethyl sulfoxide (B87167) (DMSO, C.I.D. 679) at 80°C nih.govnih.govresearchgate.netbeilstein-journals.org. This methodology has been successfully applied to synthesize various functionalized benzofurans, including 2-phenylthis compound (B156813) (C.I.D. 11956) and structurally important 2,2'-bisthis compound scaffolds nih.govnih.govresearchgate.netbeilstein-journals.org. The importance of water in the reaction and the efficiency of CuI as a catalyst have been highlighted in optimization studies beilstein-journals.org.

Other copper-catalyzed methods include the ligand-free coupling/cyclization of terminal alkynes with N-tosylhydrazones (C.I.D. 16213077) derived from o-hydroxybenzaldehydes (C.I.D. 6961) mdpi.comnih.govorganic-chemistry.org.

Copper-Mediated Hydroxylation of Aryl Iodide

Copper-catalyzed hydroxylation of aryl halides presents a versatile and environmentally friendly route for the synthesis of phenols, alkyl aryl ethers, and this compound derivatives. This methodology provides a direct pathway for the formation of this compound derivatives through one-pot tandem reactions. researchgate.netrsc.org

Research findings indicate that efficient hydroxylation of aryl iodides, bromides, and chlorides can be achieved under relatively mild conditions. For instance, the use of 8-hydroxyquinolin-N-oxide as a ligand with copper(I) iodide (CuI) as a catalyst and cesium hydroxide (CsOH) as a base has been reported to be highly effective. researchgate.netbeilstein-journals.org Reactions involving aryl iodides and bromides are typically conducted at temperatures ranging from 100 °C to 110 °C, while aryl chlorides bearing electron-withdrawing groups may require higher temperatures, around 130 °C. beilstein-journals.org Another effective system utilizes copper(II) hydroxide (Cu(OH)2), glycolic acid, and sodium hydroxide (NaOH) in aqueous dimethyl sulfoxide (DMSO). acs.org This approach demonstrates broad substrate scope, converting various aryl iodides and activated aryl bromides into their corresponding phenols in excellent yields, and can also predominantly form C–O(alkyl)-coupled products under similar conditions. acs.org

A study demonstrated the synthesis of This compound-7-ol (B1347101) from 7-chlorothis compound (B1585391) with a notable 93% yield, although this specific example utilized a palladium precatalyst for hydroxylation of a heteroaryl halide. acs.org However, the broader principle of copper-catalyzed hydroxylation of aryl halides, including aryl iodides, is established for generating this compound structures. researchgate.netrsc.orgresearchgate.netacs.org

Nickel-Catalyzed Intramolecular Nucleophilic Addition

Nickel-catalyzed intramolecular nucleophilic addition reactions offer an efficient and straightforward strategy for synthesizing this compound derivatives from aryl halides and aryl ketones. organic-chemistry.orgorganic-chemistry.orgthieme.dethieme-connect.com This method is particularly attractive due to its simplicity and effectiveness. organic-chemistry.org

Optimal reaction conditions often involve the use of nickel(II) triflate (Ni(OTf)2) or bis(diphenylphosphino)propane nickel(II) chloride (Ni(dppp)2Cl2) as the catalyst, coupled with 1,10-phenanthroline (B135089) (1,10-Phen) as a ligand. organic-chemistry.org Acetonitrile (MeCN) is commonly employed as the solvent, and reactions are typically performed under a nitrogen atmosphere at 110 °C. organic-chemistry.org The proposed mechanism involves the reduction of nickel salts to Ni(0) by a reducing agent such as zinc powder, followed by oxidative addition, intramolecular nucleophilic addition, transmetalation, and subsequent removal of metal and water to yield the desired this compound products. organic-chemistry.org This methodology exhibits good tolerance to a wide range of functional groups, accommodating both electron-donating and electron-withdrawing substituents on the substrates. organic-chemistry.orgthieme.dethieme-connect.com

Reported yields for this nickel-catalyzed approach typically range from moderate to good, specifically between 23% and 89%, depending on the substrate. organic-chemistry.orgnih.gov

Table 1: Representative Yields for Nickel-Catalyzed this compound Synthesis

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield Range (%) | Reference |

| Ni(OTf)2 or Ni(dppp)2Cl2 | 1,10-Phen | MeCN | 110 | 23–89 | organic-chemistry.orgnih.gov |

Gold- and Silver-Based Catalysis in this compound Formation

Gold and silver catalysts have emerged as highly versatile and mild catalytic systems for the formation of various heterocyclic compounds, including benzofurans. acs.org Their unique reactivity profiles enable numerous synthetic routes from diverse starting materials. acs.org

In 2022, Li et al. reported a novel approach for constructing the this compound nucleus by treating alkynyl esters and quinols under gold-promoted catalysis. nih.govacs.org This method utilized a JohnPhosAuCl/AgNTf2 catalyst system along with a Ph2SiF2 additive in dichloroethane, achieving moderate to good yields of this compound derivatives. nih.govacs.org

Similarly, silver-based catalysis has proven effective. Hu et al. (2022) employed silver triflimide (AgNTf2) to facilitate Friedel-Crafts propargylation, Michael addition, and hydride shift reactions between phenols and trifluoromethyl-substituted propynols, leading to this compound derivatives in excellent yields. nih.gov Furthermore, bimetallic gold–silver catalytic systems, such as Ph3PAuCl/AgNTf2/Phen, have been utilized by Hashmi's group for the synthesis of heterocyclic organic compounds. nih.gov These catalytic systems provide flexible pathways to access this important class of compounds. acs.org

Scandium-Triflate-Catalyzed Cycloaddition Reactions

Scandium triflate [Sc(OTf)3], a water-compatible Lewis acid, is a powerful catalyst in organic synthesis, particularly for cycloaddition reactions leading to this compound scaffolds. rsc.org

A notable application is the scandium triflate-mediated [4 + 1] cycloaddition of isocyanides and ortho-quinone methides. nih.govacs.orgrsc.orgncl.res.in The ortho-quinone methides can be generated in situ from o-hydroxybenzhydryl alcohols. nih.govacs.org This methodology provides a straightforward and eco-friendly route to substituted aminobenzofurans. nih.govacs.org The synthetic process is characterized by its high efficiency and excellent yields, involving a cascade of nucleophilic addition, cyclization, and isomerization steps. nih.gov

For instance, a gram-scale reaction involving a 2-hydroxy-substituted p-quinone methide and 1-chloro-4-isocyanobenzene (B156965) yielded the desired this compound product in 97% yield. rsc.org The versatility of this annulation reaction extends beyond aromatic isonitriles, as isonitriles derived from various alkyl amines and glycine (B1666218) methyl/ethyl esters have also successfully participated, affording products in good yields (60–72%). rsc.org

Table 2: Yields for Scandium-Triflate-Catalyzed [4+1] Cycloaddition

| Reactant 1 (o-QM precursor) | Reactant 2 (Isocyanide) | Catalyst | Solvent | Yield (%) | Reference |

| 2-hydroxybenzhydryl alcohol | Isocyanide | Sc(OTf)3 | Toluene | High | nih.govacs.org |

| 2-hydroxy-substituted p-QM | 1-chloro-4-isocyanobenzene | Sc(OTf)3 | N/A | 97 (gram-scale) | rsc.org |

| 2-hydroxy-substituted p-QM | Alkyl/Glycine Esters Isonitriles | Sc(OTf)3 | N/A | 60–72 | rsc.org |

Iron(III)-Catalyzed Halogenation and O-Arylation

Iron(III)-catalyzed processes offer a cost-effective and earth-abundant approach for the synthesis of benzo[b]furans, particularly through one-pot tandem reactions involving halogenation and O-arylation. acs.orgmdpi.comacs.orgresearchgate.netresearchgate.net

This strategy typically commences with the regioselective iron(III)-catalyzed halogenation of an aryl ring within a 1-aryl- or 1-alkylketone precursor. acs.orgmdpi.comacs.orgresearchgate.net Iron triflimide, generated from iron(III) chloride (FeCl3) and an ionic liquid like [BMIM]NTf2, can be employed for iodination using N-iodosuccinimide (NIS). acs.org Electron-rich arenes are generally favored for achieving regioselective and efficient halogenation. acs.org Following the halogenation, an intramolecular O-arylation step completes the this compound ring formation. While iron(III) can, in principle, catalyze both steps in a tandem process, the use of copper, even at parts per million (ppm) or 10 mol % loading, has been found to be more effective for the C–O cyclization step. acs.orgresearchgate.net

This methodology has been successfully applied to synthesize a range of structural analogues, including naturally occurring this compound-derived compounds such as corsifuran C, moracin F, and caleprunin B. acs.orgresearchgate.net Reported yields for these one-pot processes typically fall within the range of 55–75% for various substrates. acs.org In another iron-catalyzed approach, FeCl3 (5%) combined with 1,10-phenanthroline (10%) has been shown to catalyze the Sonogashira cross-coupling and intramolecular o-arylation of o-iodophenols and aryl acetylenes, yielding 2-arylbenzo[b]furans in moderate to good yields. researchgate.net

Organocatalytic and Metal-Free Synthetic Routes

Beyond traditional metal catalysis, significant advancements have been made in developing organocatalytic and entirely metal-free synthetic routes for this compound core structures. These approaches align with green chemistry principles by reducing reliance on potentially toxic or expensive transition metals. nih.govfrontiersin.org

One such organocatalytic method involves the synthesis of δ-sultone-fused benzofurans. This is achieved through a tandem reaction of β-arylethenesulfonyl fluorides with this compound-3(2H)-ones, catalyzed by organic bases such as BTMG (200 mg) and molecular sieves 4Å. chemrxiv.org The reaction proceeds via a Michael addition followed by an intramolecular SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click reaction, yielding δ-sultone-fused benzofurans in high yields (76–99%). chemrxiv.org

Recent updates in transition-metal-free protocols for constructing 2,3-dihydrobenzofurans (which can be transformed into benzofurans) highlight the growing importance of these methods. nih.govfrontiersin.orgresearchgate.net These include catalyst-free and photocatalytic approaches, emphasizing sustainability and efficiency. nih.govfrontiersin.org

Catalyst-Free Synthesis of this compound Heterocycles

The development of catalyst-free synthetic methods for this compound heterocycles represents a crucial step towards more sustainable and economically viable chemical processes.

One notable catalyst-free approach involves the successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides to form this compound heterocycles. nih.gov Another method utilizes a cascade reaction between nitroepoxides and salicylaldehydes. researchgate.netcolab.ws This reaction is carried out in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at 110 °C, typically completing within 12 hours and providing this compound derivatives in yields ranging from 33% to 84%. researchgate.netcolab.ws Higher yields were observed when using 3-nitrosalicylaldehyde as a reactant. researchgate.net

Electrochemical methods also offer a promising avenue for catalyst-free this compound synthesis. For example, the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates, conducted in a phosphate buffer solution mixed with ethanol (B145695), can lead to new this compound derivatives through a 1,4-Michael-type addition reaction. archivepp.com This electrochemical approach is described as simple, clean, fast, and one-pot, utilizing electricity instead of a catalyst. archivepp.com

Furthermore, a catalyst-free one-pot reaction has been reported for the synthesis of novel 4-(this compound-2-yl)-N-phenylthiazol-2(3H)-imines. researchgate.net This involves the reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylthis compound in absolute ethanol, achieving an 83% yield. researchgate.net Bisag et al. (2021) also reported a catalyst-free protocol for synthesizing 2,3-dihydrothis compound (B1216630) scaffolds by reacting substituted salicylaldehydes with sulfoxonium ylide in dichloromethane (B109758) (CH2Cl2), achieving high yields of 80–89%. nih.govfrontiersin.org

Hypervalent Iodine Reagent Mediated Cyclization

Hypervalent iodine reagents offer a valuable approach for the construction of this compound core structures, often providing metal-free synthetic pathways. One prominent application involves the cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans and 2-arylnaphthofurans. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This transformation can be achieved using stoichiometric (diacetoxyiodo)benzene (B116549) in acetonitrile, resulting in good yields of the desired products. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

Alternatively, an iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can be employed, utilizing 10 mol% of (diacetoxyiodo)benzene [PhI(OAc)2] in the presence of m-chloroperbenzoic acid. organic-chemistry.orgmdpi.comresearchgate.net This catalytic method also provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgresearchgate.net The proposed mechanism for these reactions typically involves the formation of an iodonium (B1229267) intermediate, followed by an intramolecular cyclization and subsequent elimination of iodine. organic-chemistry.org Research indicates that the presence of electron-donating groups on the aromatic substituents of the starting materials can enhance the product yields. organic-chemistry.org

Base-Promoted Cyclizations

Base-promoted cyclization reactions represent a versatile class of methodologies for the synthesis of benzofurans, often offering metal-free or simplified routes. One method involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, leading to highly functionalized benzofurans. These labile intermediates can then undergo a facile rearrangement into this compound carbaldehydes under mild acidic conditions. mdpi.com

Another strategy is the base-mediated cyclization of propargylic alcohols with aryne, which provides a novel pathway for the synthesis of 3-benzofuryl-2-oxindole and 3-spirooxindole this compound scaffolds through a propargyl Claisen rearrangement/cycloaddition mechanism. mdpi.com Triethylamine has been successfully employed as a basic catalyst in the Rap–Stoermer reaction, yielding this compound derivatives from α-haloketones and substituted salicylaldehydes with remarkable efficiency. nih.gov

In Lewis-acid-catalyzed Domino reactions, potassium carbonate can mediate intramolecular cyclization steps, facilitating the formation of this compound derivatives from 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov Furthermore, copper iodide, when used as a cocatalyst with (PPh3)PdCl2 in triethylamine (acting as both base and solvent), enables the synthesis of this compound derivatives via Sonogashira cross-coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.gov Strong inorganic bases, such as tripotassium phosphate (K3PO4), have been utilized in CuI-catalyzed ring closure reactions of 2-haloaromatic ketones, providing good to excellent yields. researchgate.net Lithium tert-butoxide has also been applied in copper(II)triflate-catalyzed annulative amination of ortho-alkylphenol with o-acylated hydroxylamine (B1172632) to furnish this compound derivatives. researchgate.net A facile, transition-metal-free method for this compound synthesis has been developed through potassium tert-butoxide-promoted intramolecular cyclization of o-bromobenzylketones, demonstrating broad substrate tolerability and moderate to good yields. researchgate.net An organic superbase, phosphazene P4-tBu, has been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers via carbon–carbon bond formation, offering an efficient synthetic method for 2,3-disubstituted benzofurans under mild, metal-free conditions. rsc.org

Brønsted Acid Catalysis

Brønsted acid catalysis offers powerful and efficient routes for the construction of this compound rings, often facilitating cascade reactions and intricate transformations. Triflic acid has been utilized to mediate reactions between substituted quinone imine ketals (QIK) and substituted dicarbonyl compounds in a water and hexafluoroisopropanol (HFIP) medium, leading to the formation of substituted this compound cores in high yields. nih.gov

Another significant application is the Brønsted acid-catalyzed cascade synthesis of densely substituted benzofurans, starting from readily available salicyl alcohols and furans derived from biomass. mdpi.com This sequence involves the initial formation of 2-(2-hydroxybenzyl)furans, which subsequently undergo rapid rearrangement into functionalized benzofurans. mdpi.com Boron trifluoride diethyl etherate (BF3-Et2O) can also catalyze cyclization reactions and facilitate nucleophilic substitutions in this compound synthesis. mdpi.com

Beyond direct cyclization, Brønsted acids can mediate more complex transformations. For instance, an unusual Brønsted acid-catalyzed this compound ring opening followed by a furan (B31954) ring closure sequence has been reported. nih.govresearchgate.netacs.org This process, involving benzofuranyl carbinols and 1,3-dicarbonyls in the presence of a catalytic amount of acid, generates functionalized, polysubstituted furans in good to excellent yields. nih.govresearchgate.netacs.org The reaction is proposed to initiate through an acid-catalyzed dehydration, followed by the capture of cation intermediates with the dicarbonyl compounds. researchgate.net

Novel Reaction Pathways and Strategies

Substituent Migration and Molecular Rearrangement Techniques

Substituent migration and molecular rearrangement techniques represent advanced strategies for the precise construction of complex this compound architectures. A novel method has been developed for synthesizing various benzofurans through controlled molecular rearrangement and substituent migration. tus.ac.jpquantumzeitgeist.comrsc.orgrsc.org This technique involves treating o-cresol (B1677501) with alkynyl sulfoxide (AS) and trifluoroacetic anhydride (B1165640) (TFAA). tus.ac.jp The TFAA activates the alkynyl sulfoxide, leading to the formation of a five-membered this compound ring. tus.ac.jp Subsequently, a charge-accelerated sigmatropic rearrangement occurs, where the formation of positively charged intermediate compounds facilitates the migration of an ortho functional group to a neighboring position on the phenol (B47542) side, enabling the synthesis of highly substituted and even fully functionalized benzofurans. tus.ac.jprsc.orgrsc.org

Another notable rearrangement is the Perkin (coumarin-benzofuran ring contraction) rearrangement reaction. nih.gov This reaction converts 3-halocoumarins into this compound-2-carboxylic acids in the presence of a base such as sodium hydroxide in ethanol or methanol. nih.gov The proposed mechanism involves an initial base-catalyzed ring fission of the 3-halocoumarin, forming a dianion, followed by an intramolecular nucleophilic attack on the vinyl halide by the phenoxide anion, which yields the this compound-2-carboxylic acid. nih.gov Furthermore, a nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, triggered by N-trifluoroacetylation of oxime ethers using trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of DMAP, provides an efficient route for this compound synthesis. organic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.net This method allows for the preparation of complex benzofurans with high yields under mild conditions. organic-chemistry.org

Free Radical Cyclization Cascades for Polycyclic this compound Derivatives

Free radical cyclization cascades offer an excellent and efficient method for the synthesis of complex and often difficult-to-prepare polycyclic this compound compounds. rsc.orgrsc.orgscienceopen.com This strategy is particularly valuable for constructing intricate this compound derivatives that might be challenging to access through conventional synthetic routes. researchgate.netnih.gov

A key aspect of these cascades involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.netnih.gov This initiation triggers a radical cyclization event, which is then followed by an intermolecular radical-radical coupling. researchgate.netnih.gov This mild and broadly applicable method has been successfully employed for the construction of complex benzofurylethylamine derivatives. researchgate.netnih.gov Industrially, free radical cyclization cascades are utilized to optimize reaction yields and minimize undesirable side reactions by leveraging controlled radical intermediates.

Proton Quantum Tunneling Approaches in this compound Ring Construction

Proton quantum tunneling approaches represent an advanced and highly selective strategy in this compound ring construction, leading to fewer side reactions and high yields, which is particularly advantageous for complex this compound ring systems. rsc.orgscienceopen.comscispace.com Reaction pathways involving quantum tunneling of protons are fundamental phenomena in chemistry and biology, influencing processes such as interstellar synthesis, degradation, isomerization, and enzymatic activity. ruben-group.delookchem.comresearchgate.net

These approaches can enable highly selective and complex reactions through pathways that are often inaccessible via conventional methods. ruben-group.de A notable example is the hydroalkoxylation reaction of a molecular species adsorbed on a Ag(111) surface. ruben-group.delookchem.comresearchgate.net In this process, the closure of the furan ring proceeds efficiently at low temperatures (down to 150 K) with no detectable side reactions. ruben-group.delookchem.comresearchgate.net The underlying proton-tunneling-mediated pathway has been unraveled theoretically and its dominant contribution experimentally confirmed through the kinetic isotope effect using a deuterated derivative. ruben-group.delookchem.comresearchgate.net This highlights that quantum tunneling can significantly contribute to the kinetic isotope effect (KIE) in hydrogen transfer reactions, necessitating a quantum-mechanical treatment for their accurate description. ruben-group.delookchem.comresearchgate.net

Intramolecular Dehydrogenation and O–H/C–H Coupling Reactions

Intramolecular dehydrogenation and O–H/C–H coupling reactions represent sophisticated strategies for constructing this compound core structures, often leveraging transition metal catalysis. In 2021, Ai et al. reported an O–H/C–H coupling reaction via intramolecular dehydrogenation for the synthesis of benzothiophene-substituted this compound derivatives. This method involved the reaction of a benzothiophene (B83047) derivative with a copper catalyst in the presence of cesium carbonate as a base and pyridine (B92270) as a solvent, yielding the target molecules in high yields (64–91%). The proposed mechanism initiates with proton abstraction, followed by radical transfer between the benzothiophene derivative and the copper catalyst to form an intermediate, which then undergoes intramolecular cyclization. nih.govacs.orgrsc.org

Another example involves palladium-copper-based catalysis in Sonogashira coupling reactions. The Reddy group in 2022 utilized both palladium and copper as catalysts in the Sonogashira coupling of terminal alkynes and iodophenols, leading to this compound derivatives through intramolecular cyclization. Copper iodide served as a cocatalyst with the (PPh3)PdCl2 catalyst in triethylamine, achieving high yields (84–91%). nih.govacs.org

Aryne Chemistry in this compound Scaffold Preparation

Aryne chemistry offers a powerful and versatile approach for the synthesis of complex this compound scaffolds. Arynes, highly reactive intermediates, are typically generated in situ from ortho-(trimethylsilyl)aryl triflates in the presence of a fluoride source like cesium fluoride (CsF). researchgate.netmdpi.com

One notable application involves the base-mediated cyclization of propargylic alcohols with arynes. Palakodety and co-workers reported a transition-metal-free method for synthesizing 3-benzofuranyl-2-oxindole and 3-spirooxindole this compound scaffolds via a propargyl Claisen rearrangement/cycloaddition pathway. The nature of the substituent on the acetylene (B1199291) group of the propargylic alcohol was found to influence the reaction outcome. This protocol provides a simple and broadly applicable methodology for accessing complex oxindole-linked heterocyclic compounds. nih.govacs.org

Furthermore, the cycloaddition of arynes with iodonium ylides has been developed as a mild and general route for this compound synthesis. In this approach, ortho-silyl aryltriflates react smoothly with iodonium ylides at room temperature in the presence of CsF, yielding benzofurans in moderate to good yields. researchgate.net

Meerwein Rearrangement and Deformylation

The Meerwein rearrangement, often coupled with deformylation, provides an effective pathway for the construction of this compound derivatives, particularly 2-arylbenzofurans. This strategy typically involves the rearrangement of specific epoxide intermediates.

An efficient and practical method for synthesizing 2-arylbenzofurans from 2-methoxychalcone epoxides has been reported. Catalyzed by 2 mol % of BF3·Et2O, 2-methoxychalcone epoxides undergo a Meerwein rearrangement followed by deformylation in a one-pot reaction to yield 2-methoxydeoxybenzoins. Subsequently, 2-arylbenzofurans are obtained in high yields (87–100%) through intermolecular cyclodehydration of the 2-methoxydeoxybenzoins with 48% HBr. This approach has been successfully applied in the synthesis of natural products such as stemofuran A. mdpi.comrsc.orgresearchgate.net

Another related process involves the base-mediated ring opening of 3-aroylbenzofurans, followed by Michael addition and subsequent deformylation. This two-stage approach, employing simple acrylates and acrylamides, leads to the synthesis of 3-(2-arylthis compound-3-yl)propanoates and propanamides. The resulting products then undergo acid-mediated dehydrative cyclization to form the desired this compound targets. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of green chemistry approaches for this compound synthesis is driven by the need for more environmentally friendly and sustainable chemical processes. These approaches aim to minimize hazardous substances, reduce waste, and improve energy efficiency. acs.orgbenthamdirect.com

Utilization of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in organic synthesis due to their benign physical and chemical properties, often renewable sources, and recyclability. mdpi.comresearchgate.net

A notable application of DESs in this compound synthesis involves a one-pot, three-component reaction for preparing 3-aminobenzofurans. Abtahi and Tavakol reported an environmentally benign method utilizing copper iodide (CuI) as a catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. This method involves the reaction of o-hydroxy aldehydes, amines, and diversely substituted alkynes, achieving good to excellent yields (70–91%) of this compound derivatives. The DES acts as both a solvent and, in some cases, a weak base, facilitating speedy transformations and stabilizing polar intermediates. nih.govacs.orgresearchgate.netexlibrisgroup.comresearchgate.net

Eco-Friendly Catalytic Systems

The use of eco-friendly catalytic systems is a cornerstone of green chemistry in this compound synthesis, aiming to replace toxic or non-renewable catalysts with more sustainable alternatives.

One example is the use of Amberlyst-15® in PEG-400 for the synthesis of 3-benzoyl-5-hydroxy this compound derivatives. This ionic resin-based catalytic system allows for reactions at room temperature, with low catalyst loadings, and the catalyst can be recycled and reused without significant loss in activity. This method offers high selectivity and excellent yields (typically >90-95%) in short reaction times, without generating significant waste. eurekaselect.com

Another eco-friendly approach involves the photocatalytic activation of oxygen molecules for the synthesis of 2-hydroxythis compound-3(2H)-ones. Lead-free Cs2AgBiBr6 nanocrystals have been utilized as efficient and selective photocatalysts for the transformation of 4-hydroxycoumarins under an air atmosphere, yielding polyfunctionalized this compound-3(2H)-ones with a quaternary carbon center in moderate to good yields at room temperature via a one-pot synthesis. rsc.org

Furthermore, copper-TMEDA catalyzed transformations of ketone derivatives into benzo[b]furans have been reported using water as the solvent without organic cosolvents, demonstrating a sustainable protocol with potential for catalyst reutilization. organic-chemistry.org

Synthesis of Specific this compound Derivatives

The synthesis of specific this compound derivatives often involves tailored methodologies to achieve desired structural features and functionalities. These derivatives are crucial for exploring their diverse biological activities and applications.

For instance, 2-arylbenzofurans can be synthesized via oxidative cyclization of o-alkenylphenols, sometimes without the use of palladium catalysts, such as through iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. mdpi.com

Substituted 3-aminobenzofurans have been prepared through a one-pot, three-component reaction involving alkynes, aldehydes, and amines in deep eutectic solvents, catalyzed by CuI. This method has successfully yielded 12 different this compound derivatives. exlibrisgroup.comresearchgate.net

The synthesis of 2-arylbenzo[b]furans from 2-methoxychalcone epoxides via Meerwein rearrangement and deformylation has been applied to synthesize natural products like stemofuran A. rsc.orgresearchgate.net

Another approach involves the synthesis of 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan derivatives through a two-step process. This includes the condensation of 2-hydroxybenzonitrile (B42573) derivatives with methyl or ethyl bromoacetate, followed by palladium-catalyzed C-N Buchwald–Hartwig cross-coupling with 1-bromo-3,4,5-trimethoxybenzene. mdpi.com

Medicinal Chemistry and Pharmacological Potential of Benzofuran Derivatives

Structure-Activity Relationship (SAR) Studies

Computational Approaches in SAR Analysis

Computational approaches play a crucial role in understanding the structure-activity relationships (SAR) of benzofuran derivatives, enabling the prediction and optimization of their biological activities. These methods provide insights into how structural modifications influence a compound's potency and selectivity. For instance, studies on this compound-1,3,4-oxadiazole derivatives (BF1-BF16) targeting Mycobacterium tuberculosis polyketide synthase 13 (Pks13) have utilized computational techniques to elucidate SAR. It was observed that the phenyl position 2 of the N-phenyl acetamide (B32628) fragment in S-alkylated 5-bromothis compound-oxadiazoles (BF1-BF9) was more active compared to other positions, indicating specific structural requirements for enhanced anti-Mtb activity nih.gov. Similarly, computational SAR studies on arylthis compound derivatives as histamine (B1213489) H3 antagonists identified descriptors such as T_3_N_5 (count of triple bonded atoms separated from nitrogen by five bonds) and T_C_C_7 (count of carbon atoms separated from other carbon atoms by seven bonds) as important determinants for H3-receptor antagonistic activity derpharmachemica.com. These computational insights guide the rational design of new this compound derivatives with improved pharmacological profiles mdpi.comrsc.org.

Drug Design and Discovery Efforts

The this compound scaffold is highly valued in drug design and discovery due to its presence in numerous highly bioactive natural products and synthetic compounds taylorandfrancis.com. Its versatility allows for the development of novel therapeutic agents across various disease areas, including cancer, microbial infections, and neurodegenerative disorders taylorandfrancis.comacs.orgmdpi.comfrontiersin.org. Computer-aided drug discovery (CADD) techniques, including molecular docking, ADMET prediction, and QSAR studies, are extensively employed to accelerate the identification and optimization of this compound-based drug candidates nih.govjazindia.comnih.govnih.gov.

Novel Drug Lead Compound Identification

This compound derivatives are a rich source for identifying novel drug lead compounds owing to their diverse biological activities taylorandfrancis.commedcraveonline.com. For example, a series of this compound acylhydrazones were developed as inhibitors of LSD1 (lysine-specific demethylase 1), with compounds 21 and 22 demonstrating promising inhibitory activity (IC50 values of 7.2 nM and 14.7 nM, respectively) taylorandfrancis.com. In the context of antitubercular agents, novel this compound-1,3,4-oxadiazoles (BF1-BF16) were identified as potential lead inhibitors of M. tuberculosis Pks13 enzyme through in silico screening, with compounds BF3, BF4, and BF8 showing excellent binding energies comparable to the standard inhibitor TAM-16 nih.gov. This compound-aminoquinazoline hybrids have also been identified as potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, with compounds 10d and 10j exhibiting significant cytotoxicity and inhibitory activity against EGFR-TK phosphorylation tandfonline.com.

Molecular Docking Simulations and in silico Studies

Molecular docking simulations and other in silico studies are fundamental tools in modern drug discovery, allowing researchers to predict the binding affinity and interaction modes of this compound derivatives with target proteins nih.govjazindia.commdpi.comresearchgate.net. These studies help in understanding the molecular basis of activity and guiding structural modifications.

For instance, molecular docking investigations of this compound-1,3,4-oxadiazoles (BF1-BF16) against the Pks13 enzyme of M. tuberculosis revealed that compounds BF3, BF4, and BF8 exhibited strong binding affinities, with BF4 demonstrating the highest affinity due to stable conformation and robust interactions with catalytic residues nih.gov. Similarly, in a study identifying potential EGFR inhibitors for lung cancer, this compound-1,2,3-triazole hybrids (e.g., BENZ-0454, BENZ-0143) showed favorable docking scores with the EGFR receptor, indicating stable interactions with the active site nih.gov.

Molecular docking studies have also been performed for this compound derivatives as anticancer agents, with newly synthesized compounds showing negative binding energies, suggesting good affinity for anticancer targets jazindia.com. In the search for antitubercular drugs, this compound derivatives like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate (compounds C6 and C7) were shown to stabilize at the active site of NarL protein, suggesting their potential as lead molecules nih.gov.

Table 1: Examples of this compound Derivatives and Their Binding Affinities in Molecular Docking Studies

| Compound | Target Protein/Enzyme | Binding Affinity (kcal/mol) | Reference |

| BF3 | M. tuberculosis Pks13 | -14.23 | nih.gov |

| BF4 | M. tuberculosis Pks13 | -14.82 | nih.gov |

| BF8 | M. tuberculosis Pks13 | -14.11 | nih.gov |

| TAM-16 | M. tuberculosis Pks13 | -14.61 | nih.gov |

| BF-9 | HCV NS5B RdRp | -16.09 | nih.gov |

| BF-12 | HCV NS5B RdRp | -15.75 | nih.gov |

| BF-13 | HCV NS5B RdRp | -15.82 | nih.gov |

| Nesbuvir | HCV NS5B RdRp | -15.42 | nih.gov |

| BENZ-0454 | EGFR | -10.2 | nih.gov |

| BENZ-0143 | EGFR | -10.0 | nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a critical in silico step in drug discovery, evaluating the pharmacokinetic and toxicological profiles of potential drug candidates before experimental synthesis and testing. This helps in filtering out compounds with unfavorable properties early in the development pipeline nih.govnih.govnih.govplos.org.

Studies on novel this compound-1,3,4-oxadiazole compounds (BF1-BF16) have shown favorable ADMET properties, including good human intestinal absorption (classified as HIA+), suggesting they would pose no significant health hazards upon administration nih.gov. Similarly, this compound-1,2,4-triazole derivatives (BF8-BF15) also demonstrated good medicinal chemistry profiles in ADMET studies, aligning with parameters for drug candidates nih.gov. In silico ADMET analysis of certain 2-(1-benzofuran-2-yl) quinoline (B57606) derivatives revealed that they did not violate Lipinski's rules of five and exhibited high human colonic absorption (up to 95%), indicating excellent drug-like characteristics scispace.com. For γ-amino acid isomers derived from 2,3-disubstituted benzofurans, in silico analysis predicted a low risk of toxicity and the ability to cross the blood-brain barrier (BBB), crucial for CNS-acting drugs nih.gov.

Pharmacokinetics and Drug-Likeness Profiles

Pharmacokinetics (PK) describes how a drug moves through the body, while drug-likeness assesses whether a compound possesses properties that make it a likely oral drug. This compound derivatives are often evaluated for these profiles computationally. This compound-1,3,4-oxadiazole compounds (BF1-BF16) have been shown to follow established drug-likeness rules, such as Lipinski's and Pfizer's rules, exhibiting acceptable molecular weight, good topological surface area (TPSA), and high bioavailability scores nih.gov. They also showed no PAINS (Pan-Assay Interference Compounds) alerts, further supporting their drug-likeness nih.gov.

In the context of Hepatitis C Virus (HCV) inhibitors, the this compound-containing compound GSK8175 demonstrated low in vivo clearance across preclinical species and a significantly extended human plasma half-life of 60-63 hours in clinical studies, a substantial improvement over earlier compounds like GSK5852 (5 hours half-life) due to reduced benzylic oxidation a-z.luacs.org. This highlights the importance of optimizing pharmacokinetic profiles for successful drug development. This compound compounds, such as 5-APDB and 6-APB, have pharmacokinetic profiles comparable to amphetamines and MDMA, with clinical effects lasting 4-8 hours ofdt.frresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models correlating the chemical structures of compounds with their biological activities. These models are invaluable for predicting the activity of new, untested molecules and for guiding the design of more potent and selective agents physchemres.orgnih.govresearchgate.netacs.org.

QSAR analysis has been performed on various this compound derivatives for different biological activities. For instance, a QSAR study on 2-phenylthis compound (B156813) derivatives utilized Density Functional Theory (DFT) to calculate molecular structural parameters and correlate them with activity physchemres.org. Another study on arylthis compound derivatives as histamine H3 antagonists generated statistically significant QSAR models (r² = 0.8662, q² = 0.6029, pred_r² = 0.3940), indicating that specific topological descriptors influence activity derpharmachemica.com.

In the context of anticancer agents, QSAR studies on this compound and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors developed robust predictive models (R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929), which were then used to design new molecules with improved predicted biological activity eurjchem.com. QSAR models have also been applied to this compound derivatives as farnesyltransferase (FTase) inhibitors, correlating structural features with inhibitory and antiproliferative activity tandfonline.com. These studies often employ methods like multiple linear regression (MLR), partial least squares (PLS), and k-nearest neighbor molecular field analysis (kNN-MFA) to build and validate models derpharmachemica.comtandfonline.comfrontiersin.orgbioinformation.netsphinxsai.com.

Table 2: QSAR Model Performance for this compound Derivatives

| Activity/Target | QSAR Method | R² (Training) | Q² (Cross-validated) | R²ext (External) | Reference |